1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
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Overview
Description
This compound is a complex organic molecule that contains a urea group (NH-CO-NH), a benzyl group (C6H5CH2), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a chlorophenyl group (a benzene ring with a chlorine atom). It’s likely to be a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. It would have regions of polarity due to the urea group and the chlorophenyl group, and regions of non-polarity due to the benzyl group and the pyrrolidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid under normal conditions, and its solubility in various solvents would depend on its polarity .Scientific Research Applications
Organic Synthesis Methodologies
A foundational aspect of the research on compounds like 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves the development of novel synthesis methods. For instance, the study by Wei Chang-mei outlines a simple synthesis method for a structurally related compound, 1-Benzoyl-3-(o-chlorophenyl)thiourea, highlighting the broader category of synthetic approaches for benzylurea derivatives. These methodologies often involve the use of catalysts such as PEG-400 and solvents like methylene dichloride to optimize product yield, showcasing the chemical versatility and potential for creating a wide array of related compounds (Wei Chang-mei, 2011).
Medicinal Chemistry
The exploration of this compound and its analogs extends into medicinal chemistry, where their potential as therapeutic agents is examined. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents by Kanubhai D. Katariya et al., reflects the ongoing research into heterocyclic compounds that incorporate elements like the 4-chlorophenyl group for biological activity. These studies are crucial for discovering new drugs and understanding the molecular basis of their action (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Material Science
Research into compounds like this compound also extends to material science, where their properties can be harnessed for the development of new materials. For example, the study on platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines by C. Bender and R. Widenhoefer demonstrates the application of related catalytic processes in creating complex molecular architectures, which could have implications in developing new materials or chemical processes (C. Bender, R. Widenhoefer, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-22(12-14-5-3-2-4-6-14)19(25)21-16-11-18(24)23(13-16)17-9-7-15(20)8-10-17/h2-10,16H,11-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLPTKXXDGEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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